

Pentaphenylalanine: A Technical Guide to Structure, Function, and Application

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Compound Name:	H-Phe-Phe-Phe-Phe-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of pentaphenylalanine (FFFF), a self-assembling oligopeptide. While research on the pentamer is emerging, this document consolidates existing knowledge from related phenylalanine-based peptides and outlines a comprehensive framework for its synthesis, characterization, and application. We delve into its molecular structure, the mechanism of its self-assembly into functional biomaterials, and its potential as a vehicle for advanced drug delivery systems. Detailed experimental protocols and data are presented to equip researchers with the practical knowledge required to investigate and utilize this promising biomaterial.

Structure and Physicochemical Properties

Pentaphenylalanine is a homooligopeptide consisting of five L-phenylalanine residues linked by peptide bonds. The defining feature of this molecule is the sequence of five hydrophobic benzyl side chains. These aromatic groups are crucial for the molecule's self-assembly properties, primarily through π - π stacking and hydrophobic interactions.[1][2] The fundamental structure dictates its propensity to form highly ordered nanostructures in aqueous environments.

Quantitative Physicochemical Data

The following table summarizes the calculated and expected physicochemical properties of pentaphenylalanine.



Property	Value	Method/Reference
Chemical Formula	C45H47N5O6	Calculated
Molecular Weight	773.90 g/mol	Calculated[3]
Isoelectric Point (pI)	~5.5	Estimated based on terminal groups
Solubility	Poor in water; Soluble in organic solvents (e.g., HFIP)	Expected based on hydrophobicity of oligo(phenylalanine)[4]
Secondary Structure	Predominantly β-sheet	Expected based on FTIR/CD of related peptides[5][6][7]

Synthesis and Self-Assembly

The synthesis of pentaphenylalanine is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS). The self-assembly process is then typically induced by changing solvent conditions, leading to the formation of various nanostructures.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Pentaphenylalanine

This protocol outlines the manual synthesis of pentaphenylalanine on a Rink Amide resin to yield a C-terminally amidated peptide, using the standard Fmoc/tBu strategy.[8][9][10][11]

Materials:

- Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g)
- Fmoc-L-phenylalanine (Fmoc-Phe-OH)
- N,N-Dimethylformamide (DMF, peptide synthesis grade)
- Dichloromethane (DCM)
- Piperidine



- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DDT)
- Diethyl ether (cold)

Procedure:

- Resin Swelling:
 - Place 100 mg of Rink Amide resin in a fritted syringe reaction vessel.
 - Add 2 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.[10]
 - Drain the DMF.
- Fmoc Deprotection (First Amino Acid):
 - Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
 - Agitate for 5 minutes. Drain.
 - Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
 - \circ Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
- Amino Acid Coupling (Repeating for all 5 residues):
 - In a separate vial, dissolve 3 equivalents of Fmoc-Phe-OH (relative to resin loading) and 3 equivalents of OxymaPure® in DMF.
 - Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.



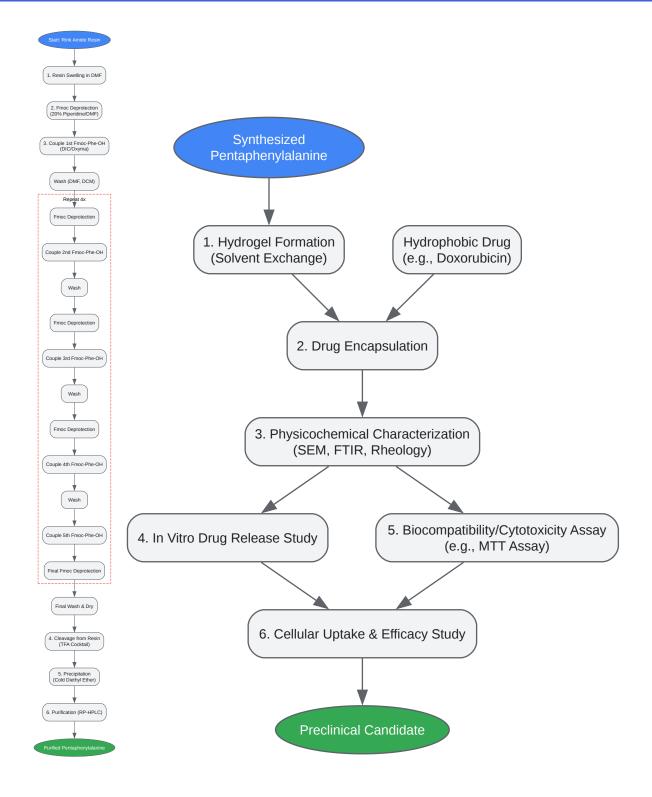
- Add the activated amino acid solution to the resin.
- Agitate for 2 hours at room temperature.
- To monitor completion, perform a Kaiser test. If the test is positive (blue beads), continue coupling for another hour. If negative (colorless beads), the reaction is complete.
- Drain the coupling solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
- Chain Elongation:
 - Repeat the deprotection (Step 2) and coupling (Step 3) steps four more times to assemble the pentapeptide chain.
- Final Cleavage and Deprotection:
 - After the final coupling and washing, perform a final Fmoc deprotection (Step 2).
 - Wash the resin with DMF (5x), DCM (5x), and finally methanol (3x), then dry under vacuum.
 - Prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% DDT, 1% TIS. (Caution: Work in a fume hood, TFA is highly corrosive).
 - Add 2 mL of the cleavage cocktail to the dried resin and agitate for 3 hours at room temperature.
 - Filter the solution away from the resin into a clean collection tube.
 - Precipitate the peptide by adding the TFA solution dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether.
 - Centrifuge at 4000 rpm for 10 minutes to pellet the white peptide precipitate.
 - Decant the ether, wash the pellet with more cold ether, and centrifuge again.
 - Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Purification and Characterization:



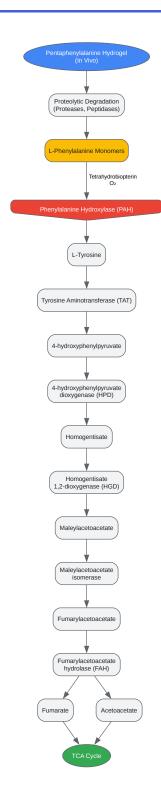
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF).[6]

Workflow for Solid-Phase Peptide Synthesis









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